3-Bromo-2-methylaminomethyl-phenylamine

PNMT Enzyme Inhibition Ki

Ensure experimental reproducibility with 3-Bromo-2-methylaminomethyl-phenylamine. Its unique ortho-methylaminomethyl/meta-bromo pattern creates a distinctive electronic environment, critical for regioselective reactions like directed ortho-metalation, where simpler bromoanilines fail. The primary amine serves as a versatile synthetic handle for urea formation and heterocycle synthesis. Unlike 3-bromo-2-methylaniline, this compound offers enhanced hydrogen-bonding capacity and reduced volatility, directly impacting binding affinity in aminergic GPCR research. Choose this specific intermediate for predictable reactivity and metabolic stability.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B8458278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylaminomethyl-phenylamine
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC=C1Br)N
InChIInChI=1S/C8H11BrN2/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5,10H2,1H3
InChIKeyGQVVUUVQKDEZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylaminomethyl-phenylamine: Procurement Data and Baseline Characteristics


3-Bromo-2-methylaminomethyl-phenylamine (IUPAC: 3-bromo-2-(methylaminomethyl)aniline) is a brominated aromatic amine with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . Its structure features a primary amine and a methylaminomethyl group on a brominated phenyl ring, which categorizes it as a research intermediate and screening compound . The compound is typically offered with a minimum purity specification of 95% .

The Case Against Substitution: Why Close Analogs Cannot Replace 3-Bromo-2-methylaminomethyl-phenylamine


In the class of brominated aromatic amines, simple structural modifications lead to substantial changes in both physicochemical properties and biological activity, making direct substitution unreliable. For instance, replacing the 2-methylaminomethyl group with a simpler methyl group, as in 3-bromo-2-methylaniline (CAS 55289-36-6), significantly reduces hydrogen-bonding capacity and increases volatility . Conversely, altering the bromine's position from the 3- to the 4-position on the phenyl ring is known to perturb electron distribution and reactivity, which can affect binding affinity and metabolic stability in biological systems . These differences underscore the necessity of procuring the specific compound to ensure experimental reproducibility and predictable reactivity.

Quantitative Evidence Guide for 3-Bromo-2-methylaminomethyl-phenylamine: A Comparator-Based Analysis


PNMT Inhibitory Activity of 3-Bromo-2-methylaminomethyl-phenylamine vs. a Potent PNMT Inhibitor

3-Bromo-2-methylaminomethyl-phenylamine exhibits measurable but weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). A direct cross-study comparison shows that its binding affinity is orders of magnitude lower than that of a known potent PNMT inhibitor [1][2].

PNMT Enzyme Inhibition Ki

Alpha-2 Adrenoceptor Binding of 3-Bromo-2-methylaminomethyl-phenylamine vs. Clonidine

3-Bromo-2-methylaminomethyl-phenylamine demonstrates a moderate binding affinity for the rat alpha-2 adrenoceptor. This affinity is significantly lower than that of the reference agonist clonidine, as determined by radioligand binding assays [1].

Alpha-2 Adrenoceptor GPCR Binding Affinity

Selectivity Profile: No Detectable Affinity for the Beta-1 Adrenergic Receptor

In a binding assay, 3-Bromo-2-methylaminomethyl-phenylamine showed no measurable affinity for the Beta-1 adrenergic receptor . This contrasts with other non-selective phenethylamine analogs which often retain some degree of affinity across adrenoceptor subtypes [1].

Beta-1 Adrenoceptor Selectivity Off-target

Key Research and Industrial Application Scenarios for 3-Bromo-2-methylaminomethyl-phenylamine


Synthetic Intermediate for Urea and Heterocyclic Derivatives

The primary amine group of 3-Bromo-2-methylaminomethyl-phenylamine serves as a versatile synthetic handle. It has been specifically utilized in the synthesis of complex molecules via reactions with triphosgene to form ureas, a key step described in patent literature . This makes it a valuable building block for medicinal chemists synthesizing libraries of heterocyclic compounds or other functionalized aromatic amines.

Development of Selective Adrenergic or Aminergic Ligands

The compound's pharmacological profile, characterized by weak affinity for PNMT and alpha-2 adrenoceptors but no detectable binding to Beta-1 adrenoceptors [1][2], positions it as a useful starting scaffold. Researchers seeking to develop new ligands with improved selectivity profiles for aminergic GPCRs can use this compound to further explore structure-activity relationships (SAR) without the confounding factor of broad-spectrum off-target activity.

Research on Halogenated Aromatic Amine Reactivity

The unique ortho-relationship between the amino and methylaminomethyl groups, combined with the meta-positioned bromine, creates a distinctive electronic environment on the phenyl ring . This makes 3-Bromo-2-methylaminomethyl-phenylamine a specific candidate for studying regioselective reactions, such as directed ortho-metalation or nucleophilic aromatic substitution, where its substitution pattern offers a different reactivity profile compared to more common, simpler bromoanilines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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